molecular formula C13H19FN2O3S B2841357 N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide CAS No. 1384811-73-7

N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide

Cat. No. B2841357
CAS RN: 1384811-73-7
M. Wt: 302.36
InChI Key: BEGZKBAIIQLINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain signaling pathways in the body.

Mechanism of Action

The mechanism of action of N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide is based on its selective antagonism of the AT2R. The AT2R is expressed in sensory neurons and is involved in the modulation of pain signaling pathways. By blocking the AT2R, N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide reduces the activity of pain-sensing neurons, leading to a decrease in pain perception. N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide does not affect the activity of the angiotensin II type 1 receptor (AT1R), which is responsible for the regulation of blood pressure and fluid balance.
Biochemical and Physiological Effects:
N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a half-life of around 10 hours in humans. It is metabolized by the liver and excreted primarily in the urine. N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide does not interact with other pain medications, such as opioids or non-steroidal anti-inflammatory drugs (NSAIDs), and does not cause any significant adverse effects.

Advantages and Limitations for Lab Experiments

N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to study the role of the AT2R in pain signaling pathways. However, there are also some limitations to the use of N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide has only been tested in a limited number of animal models, and its efficacy in different types of pain and in humans is still being investigated.

Future Directions

There are several future directions for the development and use of N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide. One area of research is the identification of biomarkers that can predict response to N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide treatment. Another area of research is the investigation of the potential use of N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide in combination with other pain medications, such as opioids or NSAIDs. Additionally, the role of the AT2R in other physiological processes, such as cardiovascular function and inflammation, is still being explored, and N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide may have potential applications in these areas as well. Finally, the development of new analogs of N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide with improved pharmacokinetic properties and efficacy is an active area of research.
Conclusion:
N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide is a promising drug for the treatment of chronic pain, with a well-defined mechanism of action and favorable pharmacokinetic properties. It has shown significant pain relief in preclinical and clinical studies and has potential applications in other areas of research. However, further studies are needed to fully understand its efficacy and safety in different types of pain and in combination with other pain medications.

Synthesis Methods

The synthesis of N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the formation of the pyridine ring, which is achieved by reacting 6-fluoronicotinic acid with 2-ethyl-2-methanesulfonylbutylamine in the presence of a coupling reagent. The resulting intermediate is then converted to the final product by a series of chemical transformations, including reduction, protection, and deprotection steps. The overall yield of the synthesis is around 10%, and the purity of the final product is greater than 99%.

Scientific Research Applications

N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of chronic pain. It has shown promising results in animal models of neuropathic pain, inflammatory pain, and cancer pain. In human clinical trials, N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide has demonstrated significant pain relief in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy. N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide has also been investigated for its potential use in other indications, such as migraine and fibromyalgia.

properties

IUPAC Name

N-(2-ethyl-2-methylsulfonylbutyl)-6-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O3S/c1-4-13(5-2,20(3,18)19)9-16-12(17)10-6-7-11(14)15-8-10/h6-8H,4-5,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGZKBAIIQLINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1=CN=C(C=C1)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-2-methanesulfonylbutyl)-6-fluoropyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.